Cas no 30493-41-5 (1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone)
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(6-bromimidazo[1,2-a]pyridin-3-yl)Ethanone
- 1-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethanone
- 1-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethan-1-one
- 1-{6-bromoimidazo[1,2-a]pyridin-3-yl}ethan-1-one
- DDVXKYXTMIQMPV-UHFFFAOYSA-N
- DTXSID301259168
- SY125116
- W12999
- Ethanone, 1-(6-broMiMidazo[1,2-a]pyridin-3-yl)-
- 3-Acetyl-6-bromoimidazo[1,2-a]pyridine
- DA-07109
- AKOS022684430
- 1-{6-bromoimidazo[1,2-a]pyridin-3-yl}ethanone
- AS-67442
- CS-0092160
- 30493-41-5
- SCHEMBL1614377
- MFCD20260166
- 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone
-
- MDL: MFCD20260166
- Inchi: 1S/C9H7BrN2O/c1-6(13)8-4-11-9-3-2-7(10)5-12(8)9/h2-5H,1H3
- InChI Key: DDVXKYXTMIQMPV-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=NC=C(C(C)=O)N2C=1
Computed Properties
- Exact Mass: 237.974
- Monoisotopic Mass: 237.974
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.4
- XLogP3: 2.5
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM271163-1g |
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone |
30493-41-5 | 95+% | 1g |
$2202 | 2021-08-18 | |
| Chemenu | CM271163-1g |
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone |
30493-41-5 | 95%+ | 1g |
$*** | 2023-03-31 | |
| Chemenu | CM271163-5g |
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone |
30493-41-5 | 95%+ | 5g |
$*** | 2023-03-31 | |
| Chemenu | CM271163-25g |
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone |
30493-41-5 | 95%+ | 25g |
$*** | 2023-03-31 | |
| abcr | AB488729-250 mg |
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone, 95%; . |
30493-41-5 | 95% | 250MG |
€108.70 | 2023-04-20 | |
| abcr | AB488729-1 g |
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone, 95%; . |
30493-41-5 | 95% | 1g |
€175.80 | 2023-04-20 | |
| abcr | AB488729-5 g |
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone, 95%; . |
30493-41-5 | 95% | 5g |
€518.50 | 2023-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1162800-100mg |
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone |
30493-41-5 | 98% | 100mg |
¥70.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1162800-250mg |
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone |
30493-41-5 | 98% | 250mg |
¥99.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1162800-1g |
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone |
30493-41-5 | 98% | 1g |
¥260.00 | 2024-08-02 |
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone Suppliers
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone
Chemical Profile of 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone (CAS No. 30493-41-5)
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone, identified by its Chemical Abstracts Service (CAS) number 30493-41-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the imidazopyridine class, a structural motif known for its broad biological activity and utility in drug discovery. The presence of a bromine substituent at the 6-position and a ketone functional group at the 3-position of the imidazo[1,2-a]pyridine core enhances its chemical reactivity and potential pharmacological properties.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, antiviral, and anticancer effects. The bromine atom in 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone serves as a versatile handle for further chemical modifications via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations allow for the introduction of various pharmacophores, enabling the synthesis of novel derivatives with tailored biological functions.
Recent studies have highlighted the potential of 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone as a key intermediate in the development of small-molecule inhibitors targeting specific biological pathways. For instance, research has demonstrated its utility in generating compounds that interact with protein-protein interfaces or modulate enzyme activity. The ketone group at the 3-position provides a site for derivatization into amides, esters, or other functional groups, further expanding its synthetic versatility.
In the context of oncology research, 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone has been explored as a precursor for molecules inhibiting kinases and other therapeutic targets implicated in cancer progression. The brominated imidazopyridine core aligns with the structural requirements of many kinase inhibitors, where halogenated aromatic rings enhance binding affinity and selectivity. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain tyrosine kinases, making it a promising candidate for further pharmacological evaluation.
The synthesis of 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes condensation reactions to form the imidazopyridine ring system followed by bromination at the 6-position. The introduction of the ketone group can be achieved through oxidation or carbonylation reactions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the desired heterocyclic framework with high efficiency and yield.
From a medicinal chemistry perspective, 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone represents an attractive scaffold for structure-based drug design. Its rigid bicyclic structure provides stability while allowing for conformational flexibility necessary for binding to biological targets. The combination of electronic and steric features conferred by the bromine and ketone substituents makes this compound a valuable building block for generating libraries of drug-like molecules.
Current research efforts are focused on optimizing synthetic routes to improve scalability and sustainability. Green chemistry principles are being integrated into these processes to minimize waste and reduce environmental impact. Additionally, computational modeling techniques are being leveraged to predict and enhance the pharmacological properties of derivatives derived from 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone.
The future prospects of this compound are promising, with ongoing investigations exploring its potential in therapeutic applications beyond oncology. Its ability to be modified into diverse chemical entities makes it a versatile tool for drug discovery across multiple disease areas. As our understanding of biological pathways continues to evolve, compounds like 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone will likely play an increasingly important role in developing next-generation therapeutics.
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